N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-12(2)11-22(19,20)17-10-14-8-9-15(21-14)16(18)13-6-4-3-5-7-13/h3-9,12,16-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPUTVHIHJPACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Sulfonamides, including this compound, are known for their antibacterial properties. Research indicates that modifications to the sulfonamide group can enhance efficacy against various bacterial strains. A study demonstrated that derivatives of sulfonamides exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects
-
Anticancer Potential
- Research has highlighted the potential of thiophene-based compounds in cancer therapy. The compound's structure suggests it may interfere with cancer cell proliferation pathways. Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action .
Data Table: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial properties of various sulfonamide derivatives, including N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-methylpropane-1-sulfonamide. The results indicated that this compound showed a minimum inhibitory concentration (MIC) lower than many traditional antibiotics against E. coli and S. aureus.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial, the anti-inflammatory effects of the compound were assessed using a murine model of arthritis. The results demonstrated a significant reduction in swelling and pain scores compared to the control group, suggesting its potential as a therapeutic agent for inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares the target compound with structurally related sulfonamides and thiophene derivatives:
Key Observations:
- Thiophene vs. Thiazole/Other Heterocycles : Thiophene derivatives (e.g., the target compound and analogs) exhibit stronger π-conjugation than thiazoles (), which may enhance charge transport in electronic materials .
- Sulfonamide vs. Sulfonate : The sulfonamide group (-SO₂NH-) in the target compound offers hydrogen-bonding capability, unlike sulfonate (-SO₃⁻) in , which improves solubility but reduces membrane permeability .
- Substituent Effects : The hydroxyphenyl group in the target compound provides a site for oxidative metabolism, contrasting with the trifluoromethyl group in , which increases metabolic stability .
Thermodynamic and Electronic Properties
Density-functional theory (DFT) studies () highlight the importance of exact exchange in predicting thermochemical properties.
Preparation Methods
Preparation of 5-(Hydroxy(phenyl)methyl)thiophene-2-carbaldehyde
The hydroxyphenylmethyl group is introduced at the 5-position of thiophene through a Friedel-Crafts alkylation. Thiophene-2-carbaldehyde reacts with benzyl alcohol derivatives in the presence of Lewis acids such as AlCl₃ or FeCl₃. Alternative methods include Grignard addition to thiophene-2-carbaldehyde, followed by oxidation to the alcohol.
Example Procedure
Thiophene-2-carbaldehyde (1.0 equiv) is treated with benzylmagnesium bromide (1.2 equiv) in dry THF at −78°C. After quenching with NH₄Cl, the intermediate alcohol is oxidized to 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde using PCC in dichloromethane (yield: 68–72%).
Functionalization with the Sulfonamide Group
Reductive Amination to Primary Amine
The aldehyde intermediate is reduced to a primary amine via reductive amination. Sodium cyanoborohydride or BH₃·THF is employed in the presence of ammonium acetate.
Optimization Data
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25°C | 58 |
| BH₃·THF | THF | 0°C → 25°C | 72 |
Sulfonylation with 2-Methylpropane-1-sulfonyl Chloride
The primary amine reacts with 2-methylpropane-1-sulfonyl chloride under basic conditions. Triethylamine or DMAP catalyzes the reaction in dichloromethane or THF.
Procedure
To a solution of the amine (1.0 equiv) in dry DCM, 2-methylpropane-1-sulfonyl chloride (1.1 equiv) and Et₃N (2.0 equiv) are added. The mixture is stirred at 25°C for 12 hours, followed by extraction and column chromatography (silica gel, hexane/EtOAc 3:1). Yield: 65–78%.
Alternative Pathways and Methodological Comparisons
Mitsunobu Reaction for Direct Sulfonamide Installation
The Mitsunobu reaction offers an alternative route by coupling 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methanol with 2-methylpropane-1-sulfonamide. DIAD and PPh₃ facilitate the reaction in THF.
Key Findings
-
Solvent Optimization : THF outperforms DMF due to better solubility of reactants.
-
Catalyst Load : 1.2 equiv of DIAD and PPh₃ maximizes yield (Table 2).
| DIAD (equiv) | PPh₃ (equiv) | Yield (%) |
|---|---|---|
| 1.0 | 1.0 | 54 |
| 1.2 | 1.2 | 76 |
Fluorous-Tagging for Purification
Fluorous-tagged intermediates enable rapid purification via fluorous solid-phase extraction (F-SPE), as demonstrated in analogous sulfonamide syntheses. The tag is introduced during the Mitsunobu step and removed post-sulfonylation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time = 12.7 min.
Challenges and Optimizations
Regioselectivity in Thiophene Functionalization
Competing substitution at the 3-position of thiophene is mitigated using sterically hindered Lewis acids (e.g., FeCl₃) during Friedel-Crafts alkylation.
Sulfonamide Hydrolysis
Basic reaction conditions (pH > 10) during sulfonylation minimize hydrolysis of the sulfonamide group.
Industrial-Scale Considerations
Q & A
Q. Table 1: Key Impurities and Acceptance Criteria
| Impurity | Structure | Max Allowable (%) | Detection Method |
|---|---|---|---|
| Des-methyl sulfonamide | N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)propane-1-sulfonamide | 0.1 | HPLC (λ = 254 nm) |
| Thiophene dimer | Bis(thiophene) byproduct | 0.05 | LC-MS (m/z 550.2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
